molecular formula C16H22N2O B080772 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone CAS No. 14053-09-9

1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone

Cat. No. B080772
CAS RN: 14053-09-9
M. Wt: 258.36 g/mol
InChI Key: ISKILFGLUIDQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It has gained significant attention in recent years due to its potential use in the treatment of various diseases and disorders. In

Mechanism Of Action

1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone selectively activates CB2 receptors, which are primarily found on immune cells. Activation of these receptors leads to a decrease in inflammation and pain. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone also has neuroprotective effects, which may be due to its ability to modulate the immune response.

Biochemical And Physiological Effects

1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone in lab experiments is its selectivity for CB2 receptors. This allows researchers to specifically target these receptors and study their effects. However, one limitation is that 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.

Future Directions

There are several potential future directions for research on 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone. One area of interest is its potential use in the treatment of cancer. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anti-tumor effects in animal models, and further research in this area could lead to the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have neuroprotective effects, and further research in this area could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone involves several steps. The starting material is 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione, which is reacted with 3-amino-1,1-dimethylbut-1-en-3-yne in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2-bromo-1-(pyrrolidin-2-yl)ethanone in the presence of a base to produce 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone.

Scientific Research Applications

1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, multiple sclerosis, and other diseases.

properties

CAS RN

14053-09-9

Product Name

1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-[4-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)but-2-ynyl]pyrrolidin-2-one

InChI

InChI=1S/C16H22N2O/c19-16-8-5-11-18(16)10-4-3-9-17-12-14-6-1-2-7-15(14)13-17/h1-2,14-15H,5-13H2

InChI Key

ISKILFGLUIDQFS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2

Canonical SMILES

C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2

synonyms

1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone

Origin of Product

United States

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